molecular formula C10H9BrO2 B2707151 5-Bromo-2-cyclopropylbenzoic acid CAS No. 121146-16-5

5-Bromo-2-cyclopropylbenzoic acid

Cat. No.: B2707151
CAS No.: 121146-16-5
M. Wt: 241.084
InChI Key: NMLDRLWYSYDNGT-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropylbenzoic acid (CAS: 121146-16-5) is a benzoic acid derivative substituted with a bromine atom at the 5-position and a cyclopropyl group at the 2-position. Its molecular formula is C₁₀H₉BrO₂, with a molecular weight of 241.08 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to the cyclopropyl group’s unique steric and electronic properties, which influence reactivity and binding interactions.

Properties

IUPAC Name

5-bromo-2-cyclopropylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-7-3-4-8(6-1-2-6)9(5-7)10(12)13/h3-6H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLDRLWYSYDNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclopropylbenzoic acid typically involves the bromination of 2-cyclopropylbenzoic acid. The process can be summarized as follows:

    Starting Material: 2-Cyclopropylbenzoic acid.

    Bromination: The reaction is carried out using bromine (Br₂) in the presence of a suitable catalyst and solvent. The reaction conditions are carefully controlled to ensure selective bromination at the 5th position of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The process involves:

    Large-Scale Bromination: Using industrial reactors to handle larger quantities of reactants.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclopropylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions, often in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an amine-substituted benzoic acid derivative.

Scientific Research Applications

5-Bromo-2-cyclopropylbenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 5-bromo-2-cyclopropylbenzoic acid with key analogs, focusing on substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Findings
This compound Br (C5), cyclopropyl (C2) C₁₀H₉BrO₂ 241.08 Intermediate in pharmaceuticals/agrochemicals; cyclopropyl enhances steric effects .
5-Bromo-2-chlorobenzoic acid Br (C5), Cl (C2) C₇H₄BrClO₂ 235.46 Building block for herbicides, pharmaceuticals; high reactivity in coupling reactions .
5-Bromo-2,4-difluorobenzoic acid Br (C5), F (C2, C4) C₇H₃BrF₂O₂ 237.00 High-purity (93–99%) agrochemical intermediate; efficient synthesis via bromination .
5-Bromo-2-iodobenzoic acid Br (C5), I (C2) C₇H₄BrIO₂ 326.92 Used in cross-coupling reactions; iodine’s polarizability aids in catalytic processes .
5-Bromo-2-(phenylamino)benzoic acid Br (C5), NHPh (C2) C₁₃H₁₀BrNO₂ 292.13 Crystal structure studied for hydrogen bonding; potential in materials science .
5-Bromo-2-chloro-N-cyclopropylbenzamide Br (C5), Cl (C2), cyclopropylamide C₁₀H₈BrClNO 286.54 Amide derivative synthesized in 82% yield; demonstrates cyclopropyl’s role in bioactivity .

Reactivity and Functionalization

  • Halogen Substituents : Bromine and chlorine in 5-bromo-2-chlorobenzoic acid enable Suzuki-Miyaura cross-coupling reactions, critical for generating biaryl structures in drug discovery .
  • Iodine vs. Bromine : 5-Bromo-2-iodobenzoic acid’s iodine atom offers enhanced leaving-group ability in nucleophilic substitutions, useful in radiopharmaceutical labeling .

Biological Activity

5-Bromo-2-cyclopropylbenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and highlighting its implications for pharmaceutical applications.

Chemical Structure : The compound features a cyclopropyl group attached to a benzoic acid moiety, with a bromine substituent at the 5-position of the aromatic ring. Its molecular formula is C10H9BrO2C_10H_9BrO_2.

Physical Properties :

  • Molecular Weight : 229.08 g/mol
  • Melting Point : Approximately 120-125 °C
  • Solubility : Sparingly soluble in water; more soluble in organic solvents like ethanol and dichloromethane.

Research has identified several potential mechanisms through which this compound exerts its biological effects:

  • Inhibition of Enzymatic Activity : Studies indicate that derivatives of benzoic acid can inhibit key enzymes involved in metabolic pathways. For instance, certain analogs have shown inhibition of hexokinase, an enzyme critical for glucose metabolism in parasites like Trypanosoma brucei and Leishmania major .
  • Anti-inflammatory Properties : Compounds structurally related to this compound have been investigated for their anti-inflammatory effects, particularly in the context of nonsteroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid group is essential for this activity, as it participates in interactions with cyclooxygenase enzymes .
  • Antimicrobial Activity : There is emerging evidence suggesting that the compound may possess antimicrobial properties, potentially affecting bacterial growth through disruption of cellular processes.

Study 1: Antiparasitic Activity

A study focused on the optimization of benzamidobenzoic acid derivatives, including those similar to this compound, demonstrated significant inhibition of T. brucei hexokinase with an IC50 value as low as 0.28 μM. This suggests that modifications to the benzoic acid structure can enhance potency against parasitic infections .

CompoundTarget EnzymeIC50 (μM)Selectivity
This compoundTbHK1TBDTBD
Benzamidobenzoic derivativeTbHK10.28Low mammalian cytotoxicity

Study 2: Anti-inflammatory Potential

The anti-inflammatory properties were evaluated using various models, showing that compounds with similar structures could inhibit COX enzymes effectively, indicating potential therapeutic uses in treating inflammatory diseases .

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